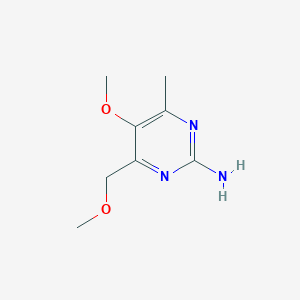
3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione typically involves the reaction of 1-methylquinoline-2,4(1H,3H)-dione with dichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and crystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the dichloroacetyl group to a simpler acetyl group.
Substitution: The dichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 3-(Acetyl)-1-methylquinoline-2,4(1H,3H)-dione.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-2,4-dione: A simpler derivative with similar core structure but lacking the dichloroacetyl group.
1-Methylquinoline-2,4(1H,3H)-dione: The parent compound without the dichloroacetyl modification.
3-(Acetyl)-1-methylquinoline-2,4(1H,3H)-dione: A reduced form of the compound.
Uniqueness
3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Propiedades
| 95854-97-0 | |
Fórmula molecular |
C12H9Cl2NO3 |
Peso molecular |
286.11 g/mol |
Nombre IUPAC |
3-(2,2-dichloroacetyl)-1-methylquinoline-2,4-dione |
InChI |
InChI=1S/C12H9Cl2NO3/c1-15-7-5-3-2-4-6(7)9(16)8(12(15)18)10(17)11(13)14/h2-5,8,11H,1H3 |
Clave InChI |
COBZLDCGMCYAFO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)C(C1=O)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]](/img/structure/B14352833.png)


